molecular formula C19H26ClNO2 B2942457 1-(4-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride CAS No. 1331245-74-9

1-(4-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride

Numéro de catalogue: B2942457
Numéro CAS: 1331245-74-9
Poids moléculaire: 335.87
Clé InChI: AVXKZQXBKSPPNA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1-(4-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a β-adrenergic receptor antagonist (beta-blocker) derivative. Its core structure comprises a naphthalen-1-yloxy group linked to a propan-2-ol backbone, with a 4-methylpiperidin-1-yl substituent at position 1. This structural motif is critical for receptor binding and pharmacological activity .

Propriétés

IUPAC Name

1-(4-methylpiperidin-1-yl)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2.ClH/c1-15-9-11-20(12-10-15)13-17(21)14-22-19-8-4-6-16-5-2-3-7-18(16)19;/h2-8,15,17,21H,9-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXKZQXBKSPPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-(4-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C₁₈H₂₃ClN₂O₂
  • Molecular Weight : 344.84 g/mol

Biological Activity Overview

The biological activity of 1-(4-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has been primarily investigated in relation to its effects on various cellular pathways and potential therapeutic applications.

The compound is believed to interact with specific receptors and enzymes involved in signaling pathways that regulate cellular functions such as proliferation, differentiation, and apoptosis. In particular, it has shown promise as an inhibitor of certain protein tyrosine phosphatases, which play crucial roles in cancer biology.

Case Studies

  • Inhibition of SHP2 : A study highlighted the compound's role as an effective inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), which is implicated in various hyperproliferative diseases including cancer. The compound demonstrated superior selectivity over other known SHP2 antagonists, suggesting a favorable safety profile with reduced cardiotoxicity risks associated with hERG inhibition .
  • Antitumor Activity : In xenograft models of esophageal squamous carcinoma, administration of the compound at varying dosages resulted in significant tumor growth inhibition. Dosage levels were tested at 10 mg/kg, 30 mg/kg, and 100 mg/kg, with consistent reductions in tumor size observed across all groups .
  • Cytotoxic Effects : Additional studies indicated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The combination of this compound with standard chemotherapeutics like doxorubicin showed a synergistic effect, enhancing overall efficacy while potentially reducing side effects .

Data Tables

Study FocusResult SummaryReference
SHP2 InhibitionEffective inhibitor with low cardiotoxicity risk
Tumor Growth InhibitionSignificant reduction in tumor size in xenografts
CytotoxicitySynergistic effects with doxorubicin in breast cancer

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Propranolol Hydrochloride

Propranolol Hydrochloride (IUPAC: (2RS)-1-[(1-Methylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride) is a well-established beta-blocker used for hypertension, angina, and arrhythmias. Key differences from the target compound include:

  • Substituent at Position 1: Propranolol has an isopropylamino group, whereas the target compound features a 4-methylpiperidin-1-yl group.
  • Pharmacological Activity: Propranolol’s isopropyl group is essential for β1/β2 receptor antagonism. The 4-methylpiperidine substituent might alter receptor selectivity or metabolic stability .
Table 1: Key Properties of Propranolol Hydrochloride vs. Target Compound
Property Propranolol Hydrochloride 1-(4-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol HCl
Molecular Formula C₁₆H₂₁NO₂·HCl C₁₉H₂₆N₂O₂·HCl
Molecular Weight 295.80 g/mol ~353.9 g/mol
Substituent at Position 1 Isopropylamino 4-Methylpiperidin-1-yl
Solubility Soluble in water, ethanol Likely similar (piperidine enhances solubility in polar solvents)
CAS Number 318-98-9 Not explicitly listed in evidence

Nadolol and Its Impurities

Nadolol (IUPAC: (2RS)-3-[(1,1-Dimethylethyl)amino]-1-(naphthalen-1-yloxy)propan-2-ol) is a non-selective beta-blocker with a tert-butylamino group. Its impurities, such as Impurity F and G, highlight structural variations relevant to the target compound:

  • Impurity F: (2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride. This impurity retains the tert-butyl group, contrasting with the target compound’s 4-methylpiperidine .

Dexpropranolol Hydrochloride

Dexpropranolol Hydrochloride (IUPAC: (+)-[R]-1-Isopropylamino-3-(1-naphthyloxy)propan-2-ol hydrochloride) is the dextrorotatory enantiomer of propranolol. Key comparisons include:

  • Stereochemistry: Dexpropranolol’s R-configuration reduces beta-blocking activity but retains membrane-stabilizing effects.
  • Substituent Flexibility : The 4-methylpiperidine group in the target compound introduces conformational rigidity, possibly enhancing receptor binding specificity .

Piperidine and Piperazine Derivatives

Compounds like 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride (CAS: 1095545-66-6) and 1-(Naphthalen-2-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride (CAS: 464877-36-9) provide further insights:

  • Piperazine vs. Piperidine : Piperazine rings (two nitrogen atoms) increase polarity and hydrogen-bonding capacity compared to piperidine, affecting solubility and receptor interactions .
  • Naphthyloxy Position : Naphthalen-2-yloxy derivatives (e.g., CAS: 464877-36-9) may exhibit altered binding kinetics compared to naphthalen-1-yloxy analogs due to steric effects .

Research Findings and Implications

  • Metabolic Stability : Piperidine-containing compounds often exhibit slower CYP450-mediated metabolism than their alkylamine counterparts, suggesting prolonged half-life for the target compound .
  • Receptor Selectivity : The 4-methylpiperidine group may favor β1 receptor selectivity, reducing bronchoconstriction risks associated with β2 antagonism .
  • Impurity Profiles: Structural analogs like Propranolol Impurity B (tertiary amine derivative) highlight the importance of monitoring byproducts during synthesis to ensure pharmacological safety .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and what reaction conditions maximize yield?

Answer:
The synthesis typically involves three stages:

Intermediate Formation : React naphthalen-1-ol with a halogenated propanol derivative (e.g., epichlorohydrin) under basic conditions (KOH/ethanol) to form the naphthyloxypropanol intermediate .

Amination : Introduce the 4-methylpiperidine group via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to enhance reactivity. Catalysts like KI may improve efficiency .

Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous ether or ethanol to precipitate the hydrochloride salt, ensuring >95% purity via recrystallization .
Critical Conditions : Control pH during amination (pH 8–9), maintain inert atmospheres to prevent oxidation, and optimize stoichiometry (1:1.2 molar ratio of intermediate to 4-methylpiperidine) .

Basic: How can structural identity and purity be verified analytically?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm proton environments (e.g., naphthalene aromatic protons at δ 7.2–8.3 ppm, piperidine methyl at δ 1.2 ppm) .
    • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 344.2) .
  • Chromatography :
    • HPLC : Use a C18 column (ACN/0.1% TFA mobile phase) to assess purity (>98%). Compare retention times with reference standards .
  • X-ray Crystallography : Resolve stereochemistry of chiral centers if asymmetric synthesis is attempted .

Advanced: How to resolve contradictions in reactivity data for substitution reactions?

Answer:

  • Experimental Validation : Replicate reactions under controlled conditions (e.g., anhydrous DCM, 0°C) to minimize side reactions. Monitor intermediates via TLC .
  • Computational Modeling : Use DFT calculations to predict electrophilic substitution sites on the naphthalene ring. Compare with experimental LC-MS data to identify discrepancies .
  • Isotopic Labeling : Track reaction pathways using ¹⁸O-labeled reagents to confirm mechanistic hypotheses .

Advanced: How to design studies for beta-blocker activity evaluation?

Answer:

  • Structural Comparison : Align the compound’s piperidine and naphthyloxy groups with propranolol’s isopropylamine and naphthol moieties to hypothesize β-adrenergic receptor binding .
  • In Vitro Assays :
    • Use CHO cells expressing human β1/β2 receptors. Measure cAMP inhibition via ELISA .
    • Conduct competitive binding assays with ³H-dihydroalprenolol as a radioligand .
  • In Vivo Models : Assess cardiovascular effects in hypertensive rats (dose range: 1–10 mg/kg IV) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves (tested for HCl resistance), lab coats, and safety goggles. Avoid latex due to permeability concerns .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .
  • Spill Management : Neutralize acid spills with sodium bicarbonate, followed by adsorption using vermiculite .

Advanced: How to analyze impurities during scale-up synthesis?

Answer:

  • Impurity Profiling : Identify common by-products (e.g., dealkylated piperidine derivatives) via LC-MS/MS. Use pharmacopeial standards (e.g., EP impurities A–C) for quantification .
  • Process Optimization : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress and reduce batch variability .
  • Purification : Employ preparative HPLC (C18 column, 20–80% ACN gradient) to isolate impurities for structural elucidation .

Basic: How do physicochemical properties influence pharmacological formulation?

Answer:

  • Solubility : The hydrochloride salt enhances water solubility (≥50 mg/mL at pH 3–4), enabling IV formulations. Assess pH-dependent stability via accelerated degradation studies (40°C/75% RH) .
  • Stability : Protect from light (UV-sensitive naphthalene group) using amber vials. Lyophilization improves long-term storage .

Advanced: How to optimize asymmetric synthesis of enantiomers?

Answer:

  • Chiral Catalysts : Use (R)-BINAP with palladium for kinetic resolution. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
  • Dynamic Kinetic Resolution : Combine lipases (e.g., CAL-B) with racemization catalysts (e.g., Shvo’s catalyst) to achieve >90% ee .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.